3-Nitrophenyl alpha-D-galactopyranoside
Description
3-Nitrophenyl alpha-D-galactopyranoside is a useful research compound. Its molecular formula is C12H15NO8 and its molecular weight is 301.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 3-Nitrophenyl alpha-D-galactopyranoside is the enzyme alpha-galactosidase . Alpha-galactosidase is a glycoside hydrolase enzyme that hydrolyzes the terminal alpha-galactosyl moieties from glycolipids and glycoproteins . This enzyme plays a crucial role in the metabolism of certain glycolipids in the body, particularly in the lysosome .
Mode of Action
this compound acts as a substrate for alpha-galactosidase . When this compound is introduced into a system where alpha-galactosidase is present, the enzyme cleaves the glycosidic bond in the compound . This cleavage results in the release of galactose and a nitrophenyl moiety . The nitrophenyl moiety is a chromogenic compound, which means it can be detected based on its ability to absorb light at specific wavelengths .
Biochemical Pathways
The action of this compound primarily affects the metabolic pathway involving the breakdown of glycolipids and glycoproteins by alpha-galactosidase . The hydrolysis of this compound by alpha-galactosidase can be seen as a model for the breakdown of more complex glycolipids and glycoproteins in the body .
Pharmacokinetics
As a substrate for alpha-galactosidase, it is reasonable to assume that it would be distributed to tissues where this enzyme is present, metabolized by the action of the enzyme, and the resulting products would be excreted from the body .
Result of Action
The cleavage of this compound by alpha-galactosidase results in the release of galactose and a nitrophenyl moiety . The release of these products can be used to measure the activity of alpha-galactosidase, making this compound useful in biochemical research .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . Alpha-galactosidase, the enzyme that acts on this compound, has an optimal pH and temperature range for activity . Therefore, the efficacy of this compound as a substrate can be influenced by these factors .
Biochemical Analysis
Biochemical Properties
3-Nitrophenyl alpha-D-galactopyranoside plays a crucial role in biochemical reactions as a substrate for alpha-galactosidase enzymes. When hydrolyzed by alpha-galactosidase, it releases 3-nitrophenol, which can be measured spectrophotometrically due to its yellow color. This property makes this compound an essential tool for studying the activity of alpha-galactosidase in various organisms, including bacteria, fungi, and plants . The interaction between this compound and alpha-galactosidase involves the cleavage of the glycosidic bond, resulting in the release of 3-nitrophenol and galactose .
Cellular Effects
This compound influences cellular processes by serving as a substrate for alpha-galactosidase, which is involved in the breakdown of complex carbohydrates. The hydrolysis of this compound by alpha-galactosidase can impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability of galactose and other metabolites . In bacterial cells, the presence of this compound can induce the expression of alpha-galactosidase genes, leading to increased enzyme activity and changes in metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its recognition and binding by alpha-galactosidase enzymes. The enzyme catalyzes the hydrolysis of the glycosidic bond between the galactose and 3-nitrophenyl moieties, resulting in the release of 3-nitrophenol and galactose . This reaction is facilitated by the active site of the enzyme, which provides the necessary catalytic residues for bond cleavage. The release of 3-nitrophenol can be detected spectrophotometrically, allowing for the quantification of enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and heat can lead to degradation . In in vitro studies, the hydrolysis of this compound by alpha-galactosidase can be monitored over time to assess enzyme kinetics and stability . Long-term effects on cellular function may include changes in metabolic flux and gene expression due to the continuous presence of the substrate .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may serve as a useful tool for studying alpha-galactosidase activity without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including cellular stress and disruption of normal metabolic processes . Threshold effects observed in animal studies may include changes in enzyme activity, gene expression, and metabolic flux .
Metabolic Pathways
This compound is involved in metabolic pathways related to carbohydrate metabolism. The hydrolysis of the compound by alpha-galactosidase releases galactose, which can enter glycolysis or be converted to glucose-1-phosphate for further metabolism . The interaction with alpha-galactosidase is a key step in this pathway, as it regulates the availability of galactose for downstream metabolic processes . Additionally, the release of 3-nitrophenol can be used as a marker for enzyme activity and metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interaction with specific transporters and binding proteins. The compound may be taken up by cells through facilitated diffusion or active transport mechanisms . Once inside the cell, this compound can localize to specific compartments where alpha-galactosidase is present, allowing for efficient hydrolysis and release of 3-nitrophenol . The distribution of the compound within tissues may also be influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of this compound is primarily determined by the presence of alpha-galactosidase enzymes. The compound is typically found in compartments where these enzymes are active, such as lysosomes and the endoplasmic reticulum . Targeting signals and post-translational modifications of alpha-galactosidase may direct the enzyme and its substrate to specific organelles, ensuring efficient hydrolysis of this compound . The localization of the compound can impact its activity and function within the cell, influencing metabolic processes and enzyme kinetics .
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-2-6(4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCMGHVCRFMITI-IIRVCBMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332183 | |
Record name | 3-Nitrophenyl alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52571-71-8 | |
Record name | 3-Nitrophenyl alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-Nitrophenyl-α-D-galacto-pyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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